molecular formula C7H6N4O3S B11302075 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid

Cat. No.: B11302075
M. Wt: 226.22 g/mol
InChI Key: MGMKXTOVQNCAQM-UHFFFAOYSA-N
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Description

PXYC2 is a ribosomal protein S1 antagonist, specifically targeting the ribosomal protein S1 in Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the trans-translation process, which is crucial for the survival and pathogenicity of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PXYC2 involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties .

Industrial Production Methods

Industrial production of PXYC2 involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

PXYC2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of PXYC2 with modified functional groups, which can have different biological activities and chemical properties .

Scientific Research Applications

PXYC2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying ribosomal protein interactions and trans-translation processes.

    Biology: Investigated for its role in inhibiting Mycobacterium tuberculosis and other bacterial pathogens.

    Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents

Mechanism of Action

PXYC2 exerts its effects by binding to the ribosomal protein S1, inhibiting its function in the trans-translation process. This disruption of trans-translation leads to the accumulation of incomplete proteins, ultimately causing bacterial cell death. The molecular targets include the ribosomal protein S1 and associated pathways involved in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PXYC2

PXYC2 is unique in its specific targeting of the ribosomal protein S1, making it a valuable tool for studying trans-translation and developing new therapeutic strategies against Mycobacterium tuberculosis. Its distinct mechanism of action sets it apart from other anti-tuberculosis agents .

Properties

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C7H6N4O3S/c12-3(13)1-15-7-10-5-4(6(14)11-7)8-2-9-5/h2H,1H2,(H,12,13)(H2,8,9,10,11,14)

InChI Key

MGMKXTOVQNCAQM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)SCC(=O)O

Origin of Product

United States

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